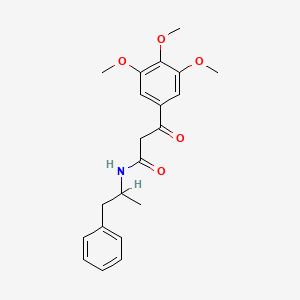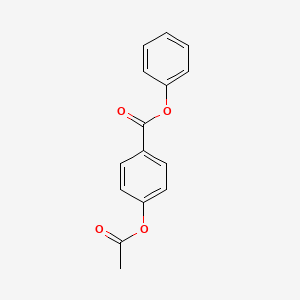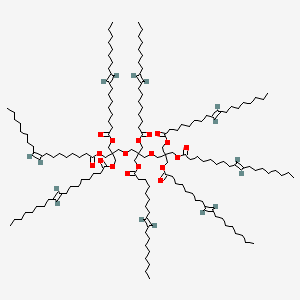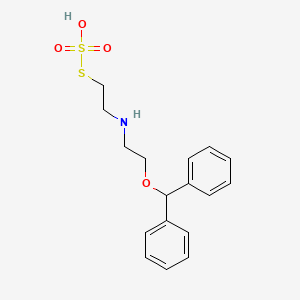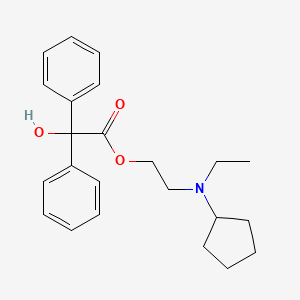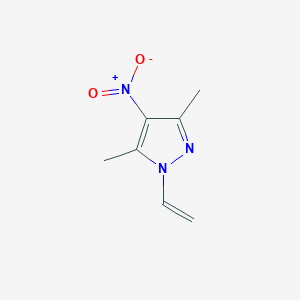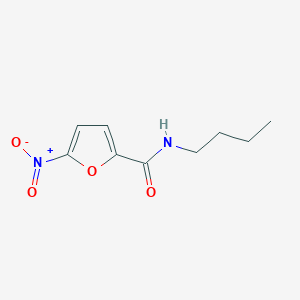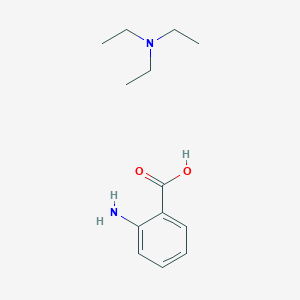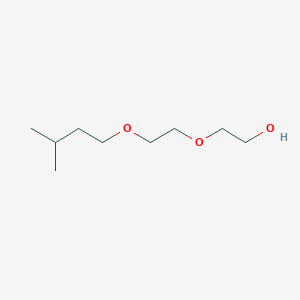
2-(2-Isopentoxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isopentoxyethoxy)ethanol is an organic compound with the molecular formula C₉H₂₀O₃. It is a colorless liquid at room temperature and is known for its use as a solvent in various industrial applications. The compound is characterized by its ether and alcohol functional groups, which contribute to its chemical reactivity and solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopentoxyethoxy)ethanol typically involves the reaction of isopentyl alcohol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Isopentyl alcohol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually catalyzed by a base such as potassium hydroxide or sodium hydroxide, and it is conducted at elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopentoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form ethers or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The ether group can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Ethers, Alkanes
Substitution: Various substituted ethers
Scientific Research Applications
2-(2-Isopentoxyethoxy)ethanol is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and reactions.
Biology: In the preparation of biological samples and as a solvent for biological assays.
Medicine: As a component in pharmaceutical formulations.
Industry: Used in the production of coatings, adhesives, and cleaning agents
Mechanism of Action
The mechanism of action of 2-(2-Isopentoxyethoxy)ethanol involves its interaction with various molecular targets. The compound’s ether and alcohol groups allow it to participate in hydrogen bonding and other intermolecular interactions. These interactions can affect the solubility and reactivity of other compounds in solution. The compound can also act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: Similar structure but with an ethoxy group instead of an isopentoxy group.
2-(2-Butoxyethoxy)ethanol: Similar structure but with a butoxy group instead of an isopentoxy group.
2-(2-Methoxyethoxy)ethanol: Similar structure but with a methoxy group instead of an isopentoxy group.
Uniqueness
2-(2-Isopentoxyethoxy)ethanol is unique due to its isopentoxy group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
18912-82-8 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-[2-(3-methylbutoxy)ethoxy]ethanol |
InChI |
InChI=1S/C9H20O3/c1-9(2)3-5-11-7-8-12-6-4-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
AVHNOTCXRFERQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


